molecular formula C7H6O2 B8600212 4-Vinylfuran-2-carbaldehyde

4-Vinylfuran-2-carbaldehyde

Cat. No.: B8600212
M. Wt: 122.12 g/mol
InChI Key: PPVKGKYHKXSMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Vinylfuran-2-carbaldehyde is a versatile heteroaromatic building block that incorporates both a vinyl group and a formyl group on a furan core, making it a valuable bifunctional intermediate for researchers in organic synthesis and polymer science. The furan ring, a key structural motif derived from renewable biomass , is an electron-rich aromatic system that enhances the molecular hyperpolarizability of derivatives, making them suitable for developing advanced materials . The aldehyde group is a highly reactive site for classic condensation reactions, such as the Erlenmeyer-Plöchl synthesis of 1,3-oxazol-5(4H)-ones, which are key intermediates for amino acids and novel heterocycles . Concurrently, the vinyl group offers a pathway for polymerization or further functionalization via addition reactions, allowing for the creation of functionalized polymers or the introduction of other molecular fragments. This unique combination of functionalities makes this compound a promising substrate for the development of new monomers, specialty polymers, and complex organic molecules. Furan derivatives are widely investigated as sensitizers in dye-sensitized solar cells (DSSCs) and as core structures in pharmaceuticals and agrochemicals . Researchers will find this compound particularly useful for exploring structure-activity relationships and material properties in a diversity-oriented fashion. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

4-ethenylfuran-2-carbaldehyde

InChI

InChI=1S/C7H6O2/c1-2-6-3-7(4-8)9-5-6/h2-5H,1H2

InChI Key

PPVKGKYHKXSMLK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=COC(=C1)C=O

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 Vinylfuran 2 Carbaldehyde

Biomass-Derived Precursors and Sustainable Synthesis Routes to Vinylfurans

The increasing demand for sustainable chemical production has positioned biomass as a critical renewable feedstock. Lignocellulosic and chitinous biomass can be catalytically converted into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which serve as foundational materials for a wide range of furan-based chemicals. researchgate.net These precursors, rich in functionality, are ideal starting points for synthesizing vinylfurans through green and efficient pathways.

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful strategy for sustainable chemical production. A notable example is the synthesis of 5-vinylfuran-2-carbaldehyde (5-VFA), a structural isomer of the target compound, from the biomass-derived platform molecule 5-HMF. mdpi.com This process illustrates a viable pathway that could be conceptually adapted for other isomers.

The synthesis begins with a high-yield Wittig reaction on 5-HMF to produce 5-hydroxymethyl-2-vinylfuran (5-HMVF). mdpi.com Subsequently, the alcohol moiety of 5-HMVF is oxidized to an aldehyde. While various chemical oxidants can be used, enzymatic oxidation offers a greener alternative. For instance, alcohol oxidases can provide high selectivity under mild conditions. In one reported route, a TEMPO-based oxidation was used to convert 5-HMVF to 5-vinylfuran-2-carbaldehyde with a 61% yield. mdpi.com

Enzymes, particularly lipases and reductases, are instrumental in these multi-step syntheses. Lipases like Candida antarctica Lipase B (CALB) are used for selective esterification steps, while carbonyl reductases can be employed for asymmetric reductions of ketone functionalities, which can be precursors to vinyl groups after dehydration. mdpi.com The tandem use of chemical catalysts for dehydration of biomass to furans, followed by enzymatic transformations (e.g., reduction or amination), represents a cornerstone of modern biorefinery concepts. scispace.com

Table 1: Chemoenzymatic Synthesis of 5-Vinylfuran-2-carbaldehyde from 5-HMF

StepReactionKey Reagents/CatalystsProductReported YieldReference
1Wittig OlefinationMethyltriphenylphosphonium (B96628) bromide, Base5-Hydroxymethyl-2-vinylfuran (5-HMVF)95% mdpi.com
2OxidationTEMPO/NaOCl5-Vinylfuran-2-carbaldehyde (5-VFA)61% mdpi.com

Acetylfurans, which can be produced from biomass, are key intermediates that can be converted to vinylfurans. This transformation is typically achieved through a two-step catalytic sequence: the reduction of the acetyl group to a 1-hydroxyethyl group, followed by the dehydration of the resulting secondary alcohol.

The first step, the reduction of the acetyl moiety, can be performed using various catalytic hydrogenation methods. Catalytic transfer hydrogenation (CTH) is an increasingly popular and sustainable alternative to using high-pressure molecular hydrogen. mdpi.comnih.gov In CTH, an organic molecule, often a primary or secondary alcohol like ethanol (B145695) or isopropanol, serves as the hydrogen donor in the presence of a heterogeneous catalyst. dntb.gov.uaresearchgate.net Various metal-based catalysts, including those based on copper, zirconium, and ruthenium, have proven effective for the CTH of furanic aldehydes and ketones to their corresponding alcohols. mdpi.commdpi.com For example, skeletal CuZnAl catalysts have been used for the CTH of HMF to 2,5-bis(hydroxymethyl)furan using ethanol as the hydrogen donor. nih.gov A similar approach can be applied to convert an acetylfuran to its 1-(furan-yl)ethan-1-ol derivative.

The second step is the acid-catalyzed dehydration of the 1-(furan-yl)ethan-1-ol intermediate to yield the vinylfuran. This elimination reaction is typically promoted by solid acid catalysts, such as zeolites or sulfated zirconia, under thermal conditions to avoid polymerization and other side reactions common with strong mineral acids. researchgate.net The combination of these two catalytic steps provides a complete pathway from acetylfurans to the desired vinylfuran products.

Targeted Synthetic Strategies for Constructing the 4-Vinylfuran-2-carbaldehyde Scaffold

Achieving the specific 2,4-disubstitution pattern of this compound requires synthetic methods with high regiochemical control. This typically involves either building the furan (B31954) ring with the desired substituents already in place or performing selective functionalization on a pre-formed furan core.

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furan. organic-chemistry.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution. chemistrysteps.comwikipedia.org

For an unsubstituted furan, the Vilsmeier-Haack reaction occurs with high selectivity at the C2 position due to the stabilizing effect of the furan oxygen on the adjacent carbocation intermediate. pharmaguideline.com To synthesize this compound, two main strategies involving this reaction can be envisioned:

Formylation of a 3-Substituted Furan Precursor: One could start with a furan ring bearing a substituent at the C3 position that can later be converted into a vinyl group. The directing effect of the C3-substituent would be crucial. An electron-donating group at C3 would activate the C2 and C5 positions for electrophilic attack. If the C5 position is blocked, formylation would proceed regioselectively at C2.

Formylation of 4-Vinylfuran: A more direct approach would be the formylation of 4-vinylfuran. However, this route is hypothetical as the starting material is not readily available and the directing effects of a vinyl group on the furan ring in this reaction are not well-documented.

The Vilsmeier reagent is generally mild, making it compatible with a variety of functional groups. ijpcbs.com

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a carbonyl compound (aldehyde or ketone) with a phosphonium (B103445) ylide (Wittig reagent). nih.govrsc.org This method is highly reliable for converting an aldehyde group into a vinyl group.

A plausible and direct route to this compound is the selective olefination of furan-2,4-dicarbaldehyde. This precursor, while not commercially common, can be synthesized from furan-2,4-dicarboxylic acid (2,4-FDCA). The synthesis of 2,4-FDCA has been demonstrated through methods such as the Henkel reaction, involving the disproportionation of potassium-2-furoate in the presence of catalysts like cadmium iodide or zinc chloride. scispace.comresearchgate.netrsc.org The resulting dicarboxylic acid can be converted to the dialdehyde (B1249045) via standard reduction protocols (e.g., conversion to acyl chlorides followed by Rosenmund reduction, or reduction of the corresponding diester with a hydride reagent like DIBAL-H).

With furan-2,4-dicarbaldehyde in hand, a selective Wittig reaction would be required. The two aldehyde groups at the C2 and C4 positions exhibit different electronic environments, which could potentially be exploited to achieve mono-olefination at the C4 position. The C2 aldehyde is adjacent to the ring oxygen and is generally more electron-deficient, which might affect its reactivity compared to the C4 aldehyde. Careful control of stoichiometry (using one equivalent of the Wittig reagent, such as methyltriphenylphosphonium bromide) and reaction conditions would be critical to favor the formation of the desired this compound over the 2-vinyl isomer or the divinyl product.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs are known for constructing highly substituted furan rings from simple, acyclic precursors.

One powerful strategy involves the Paal-Knorr furan synthesis, which is the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.org By designing an MCR that assembles a suitable 1,4-dicarbonyl precursor, one can access complex furans in a single step. For the synthesis of this compound, this would require an MCR that generates a 1,4-dicarbonyl compound with precursors to the vinyl and aldehyde groups at the correct positions.

More modern approaches utilize transition-metal catalysis. For example, a cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls has been developed for the regioselective synthesis of polysubstituted furans. organic-chemistry.org This method is particularly versatile; for instance, the reaction of phenylacetylene (B144264) with formyldiazoacetate results in a 2,4-disubstituted furan where a formyl group is installed at the C2 position. organic-chemistry.org By choosing an alkyne partner that contains a vinyl group or a precursor, this methodology could be adapted to directly construct the this compound scaffold.

Table 2: Summary of Targeted Synthetic Strategies

MethodologyPlausible PrecursorKey TransformationChallenges & Considerations
Vilsmeier-Haack Formylation3-Substituted FuranElectrophilic formylation at C2Regioselectivity, synthesis of precursor
Wittig OlefinationFuran-2,4-dicarbaldehydeSelective mono-olefination at C4Synthesis of dialdehyde, control of selectivity
Multi-Component ReactionAcyclic precursors (e.g., alkyne, diazocarbonyl)[3+2] Cycloaddition/AnnulationDesign of specific starting materials for desired substitution

Strategies for Positional Isomer Control in Vinylfuran-Carbaldehyde Synthesis

The control of positional isomerism is a critical aspect of synthesizing this compound, ensuring the vinyl and carbaldehyde groups are at the desired 4- and 2-positions, respectively. The inherent reactivity of the furan ring, which typically favors electrophilic substitution at the 2- and 5-positions, necessitates a strategic approach to achieve 4-substitution.

One of the most effective strategies to control the position of substitution is through the use of a pre-functionalized furan ring. Starting with a furan derivative that already has a substituent at a specific position can direct subsequent reactions to other positions. For instance, beginning with a 2-substituted furan can influence the position of further functionalization.

A key method for achieving regioselective synthesis is through halogenation of a furan derivative, followed by a cross-coupling reaction. The synthesis of 4-bromofuran-2-carbaldehyde provides a clear example of this strategy. This intermediate is crucial as the bromine atom at the 4-position serves as a handle for the introduction of the vinyl group via palladium-catalyzed reactions such as the Stille or Suzuki coupling. This multi-step approach ensures that the vinyl group is installed specifically at the 4-position, thus avoiding the formation of other positional isomers.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comresearchgate.netjk-sci.comijpcbs.com While this reaction is highly efficient for introducing a carbaldehyde group onto a furan ring, it typically proceeds with high selectivity for the more electron-rich 2-position. researchgate.net Therefore, if one were to start with 4-vinylfuran, a Vilsmeier-Haack formylation would likely yield this compound, but the potential for the formation of other isomers would need to be carefully considered and controlled. The relative reactivity of the different positions on the substituted furan ring would dictate the product distribution.

The choice of synthetic route and the order of introduction of the functional groups are paramount in controlling the final substitution pattern and minimizing the formation of unwanted isomers.

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

The successful synthesis of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the optimization of reaction conditions and the selection of an appropriate catalyst system. The Stille and Suzuki couplings are prominent methods for the formation of carbon-carbon bonds and are particularly relevant for the vinylation of aryl and heteroaryl halides. ikm.org.mywikipedia.orgorganic-chemistry.org

In the context of a Stille coupling reaction between 4-bromofuran-2-carbaldehyde and a vinyltin (B8441512) reagent, such as vinyltributyltin, the choice of the palladium catalyst and ligands is critical. Different palladium sources, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can be employed, and the addition of specific ligands can enhance the catalytic activity and stability. The solvent also plays a crucial role, with common choices including toluene, THF, or DMF. The reaction temperature and the presence of additives can significantly influence the reaction rate and yield.

Similarly, for a Suzuki coupling utilizing a vinylboronic acid or its ester, the selection of the palladium catalyst, ligand, and base is essential for an efficient reaction. The nature of the base is particularly important in the Suzuki reaction as it is required for the activation of the boronic acid derivative. organic-chemistry.org

The optimization of these parameters is often empirical and requires systematic screening to identify the ideal conditions for the specific substrates involved. Below is an interactive data table summarizing hypothetical optimization studies for the palladium-catalyzed vinylation of 4-bromofuran-2-carbaldehyde.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)--Toluene10065
2PdCl₂(PPh₃)₂ (5)PPh₃ (10)-Toluene10072
3Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃Dioxane10085
4Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄THF8088
5Pd(OAc)₂ (5)SPhos (10)CsFIsopropanol8078

This table presents hypothetical data for illustrative purposes.

The choice of catalyst and ligand combination is a key factor in achieving high yields. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos can often improve the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. The solvent can also have a significant impact, with polar aprotic solvents like dioxane and THF often being effective for these types of cross-coupling reactions. mdpi.com The base in Suzuki couplings must be carefully chosen to be strong enough to promote transmetalation but not so strong as to cause decomposition of the starting materials or product.

Reactivity and Chemical Transformations of 4 Vinylfuran 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) attached to the furan (B31954) ring at the C2 position is highly reactive. It serves as an electrophilic center, readily undergoing nucleophilic addition, condensation, oxidation, and reduction. Its position on the electron-rich furan ring influences its reactivity, making it a key site for molecular elaboration.

Furan-2-carbaldehydes are known to react readily with various nitrogen-containing nucleophiles to form new carbon-nitrogen bonds. These condensation reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

The reaction of an aldehyde with a primary amine is a classic method for forming an imine, commonly known as a Schiff base. This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. Furan-2-carbaldehyde and its derivatives are efficient substrates for this transformation. For instance, furan-2-carboxaldehyde reacts with compounds like 4,4-diaminodiphenyl sulfide to form di-imine derivatives. Schiff bases are an important class of compounds, and their formation is a versatile reaction involving a primary amine and a carbonyl group.

The general reaction for Schiff base formation is outlined below: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

This reactivity is central to the synthesis of various heterocyclic compounds and ligands for metal complexes. The table below presents examples of Schiff bases derived from furan-2-carbaldehyde derivatives, illustrating the scope of this reaction.

Aldehyde ReactantAmine ReactantProduct TypeReference
Furan-2-carboxaldehyde4,4-Diaminodiphenyl sulfideDi-imine Schiff Base nih.gov
Furan-2-carboxaldehyde2-AminobenzamideTridentate Schiff Base Ligand nih.gov
5-Methylfuran-2-carbaldehyde4-Nitrobenzene-1,2-diamineFuran-based Schiff Base rsc.org
Furan-2-carbaldehydeSulfanilamideBenzenesulfonamide Schiff Base nih.gov

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) compound) to a carbonyl group, followed by dehydration. This reaction is a powerful tool for carbon-carbon bond formation, typically yielding α,β-unsaturated products. Furan-2-carbaldehydes are excellent electrophiles for this reaction, which is usually catalyzed by a weak base like piperidine or diethylamine.

This condensation has been widely used to synthesize various derivatives from substituted furan-2-carbaldehydes. For example, these aldehydes react with compounds like creatinine and indan-1,3-dione to yield the corresponding furfurylidene products. The products of these reactions often possess significant biological activities and serve as intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The general scheme for the Knoevenagel condensation is as follows: Ar-CHO + Z-CH₂-Z' --(Base)--> Ar-CH=C(Z)(Z') + H₂O (where Z and Z' are electron-withdrawing groups)

Below are examples of Knoevenagel condensations involving substituted furan-2-carbaldehydes.

Furan Aldehyde DerivativeActive Methylene CompoundCatalystProduct TypeReference
5-Substituted Furan-2-carboxaldehydeCreatininePiperidineFurfurylidene Creatinine rsc.org
5-Substituted Furan-2-carboxaldehydeIndan-1,3-dionePiperidine2-(5-substitutefurfurylidene) Indane-1,3-dione tdl.org
2-HydroxybenzaldehydesMalonic AcidPiperidineVinylphenol derivatives researchgate.net

The formyl group of 4-Vinylfuran-2-carbaldehyde can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to other important classes of furan derivatives.

Reduction to Furfuryl Alcohol Derivatives: The selective hydrogenation of the aldehyde group in furan-2-carbaldehydes (furfurals) to the corresponding furfuryl alcohol is a significant industrial process. mdpi.com This transformation can be achieved using various catalytic systems. Catalytic transfer hydrogenation, which uses an alcohol like isopropanol as the hydrogen source, is an effective method that avoids the need for high-pressure gaseous hydrogen. acs.org

Catalytic Hydrogenation: Numerous catalysts, including those based on copper, ruthenium, and zirconium, have been developed for the liquid-phase hydrogenation of furfural (B47365) to furfuryl alcohol with high selectivity. mdpi.commdpi.comrsc.org For instance, a Ru-supported biochar catalyst achieved 93% selectivity for furfuryl alcohol at 53% furfural conversion. mdpi.com

Catalytic Transfer Hydrogenation (CTH): Zirconium-based catalysts have shown excellent performance in the CTH of furfural, with Zr(OH)₄ providing a furfuryl alcohol yield of 98.9 mol% using 2-propanol as the hydrogen donor. acs.org Magnetic Fe₃O₄@C catalysts have also been employed successfully in this reaction. rsc.org

Oxidation to Furoic Acid Derivatives: The aldehyde group can be selectively oxidized to a carboxylic acid group, yielding furan-2-carboxylic acid (furoic acid) derivatives. This is a key transformation for producing monomers for bio-based polymers and other valuable chemicals. nih.gov

Catalytic Oxidation: Various catalytic systems have been developed for this oxidation. A TiO₂-supported silver catalyst has demonstrated excellent activity for the oxidation of furfural to furoic acid at room temperature in an alkaline aqueous solution using air. mdpi.com Ruthenium pincer complexes have also been used to catalyze the oxidation of furfural to furoic acid with the co-production of H₂ gas. exlibrisgroup.com

Biocatalytic Oxidation: Microorganisms and isolated enzymes can also perform this oxidation. For example, Acinetobacter baylyi ADP1 converts furfural into furoic acid. nih.gov Vanillyl-alcohol dehydrogenase (VDH) has proven to be an effective biocatalyst for the oxidation of furan aldehydes to their corresponding carboxylic acids. mdpi.com

The table below summarizes representative conditions for the reduction and oxidation of the formyl group in furfural derivatives.

TransformationReactantReagents/CatalystProductKey FindingsReference
Reduction FurfuralRu supported on oxidized biochar, H₂Furfuryl Alcohol93% selectivity at 53% conversion. mdpi.com
Reduction FurfuralZr(OH)₄, 2-propanolFurfuryl Alcohol98.9 mol% yield via catalytic transfer hydrogenation. acs.org
Oxidation FurfuralAg/TiO₂, air, NaOHFuroic AcidHigh yield at room temperature. mdpi.com
Oxidation FurfuralAuPd/Mg(OH)₂, NaOHFuroic AcidSelective oxidation in the presence of a base. researchgate.net

While cross-coupling reactions traditionally involve organic halides, recent advancements have enabled the use of C-H bonds, including the aldehydic C-H bond, as coupling partners. This approach offers a more atom-economical route to complex molecules.

Palladium-catalyzed reactions have been developed for the direct arylation of the furan ring of furan-2-carbaldehyde at the C5 position. researchgate.netmdpi.com More specifically related to the aldehyde carbon, decarbonylative cross-coupling reactions represent a powerful strategy. In these reactions, the formyl group is eliminated as carbon monoxide, and a new bond is formed at its original position. For instance, zirconia-supported palladium clusters have been shown to efficiently catalyze the decarbonylation of furfural to furan. nih.govresearchgate.net While this is not a coupling reaction, it demonstrates the activation and cleavage of the aldehyde C-C bond.

Decarbonylative Suzuki cross-coupling has been developed for heterocyclic carboxylic acids, providing a route to heterobiaryls. nih.gov Although direct decarbonylative coupling of furan-2-carbaldehyde itself is less common, related transformations highlight the potential for such reactivity. For example, carbonylative transformations of furfural derivatives, where a carbonyl group is introduced, have been used to synthesize precursors for 2,5-furandicarboxylic acid. rsc.org

The development of methods to directly use the aldehyde C-H bond in cross-coupling reactions without prior functionalization is an active area of research.

An innovative application of furan-2-carbaldehydes involves their use as C1 building blocks in synthesis, where the aldehyde carbon is incorporated into a new molecular structure following a carbon-carbon bond cleavage event. Photocatalysis has emerged as a key technology to enable such transformations under mild conditions.

A notable example is the synthesis of quinazolin-4(3H)-ones using furan-2-carbaldehydes as a C1 source. In this process, a Schiff base is first formed between a furan-2-carbaldehyde and a 2-aminobenzamide. This intermediate then undergoes a ligand-free, copper-catalyzed photocatalytic C-C bond cleavage and cyclization. The carbon atom from the original formyl group is integrated into the final quinazolinone ring system. This reaction demonstrates a novel and efficient use of the aldehyde functionality, where it is not just a reactive site for modification but a source of a carbon atom for constructing a new heterocyclic core.

The table below summarizes the key aspects of this photocatalytic transformation.

ReactantsCatalyst/ConditionsProductKey FeatureReference
Furan-2-carbaldehyde, 2-Amino-N-phenyl-benzamide1. Reflux in ethanol (B145695) 2. CuCl₂, CsOAc, light irradiation (~25 °C)2-Phenylquinazolin-4(3H)-onePhotocatalytic C-C bond cleavage; aldehyde carbon acts as a C1 building block. acs.org
5-Methylfuran-2-carbaldehyde, 2-Amino-N-phenyl-benzamide1. Reflux in ethanol 2. CuCl₂, CsOAc, light irradiation (~25 °C)2-Phenylquinazolin-4(3H)-oneDemonstrates tolerance for substitution on the furan ring. acs.org

This strategy provides a sustainable and atom-economical approach to valuable heterocyclic structures, repurposing the aldehyde group in an unconventional manner.

Condensation Reactions with Nitrogen-Containing Compounds

Reactions Involving the Vinyl Moiety

The vinyl group of this compound is a key site of reactivity, participating in a variety of chemical transformations, most notably cycloaddition and radical reactions.

Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles

The conjugated system formed by the furan ring and the vinyl substituent allows this compound to act as a diene in Diels-Alder reactions. The reactivity in these [4+2] cycloadditions is influenced by reaction conditions such as solvent, pressure, and the nature of the dienophile.

While furans bearing electron-withdrawing groups, such as the formyl group in this compound, are typically considered inactive substrates for Diels-Alder reactions, the use of an aqueous medium can promote the reaction. tudelft.nl This is because the unfavorable Diels-Alder equilibrium is coupled with the exergonic hydration of the carbonyl group in the resulting adduct to form a geminal diol. tudelft.nl This thermodynamic pull enables electron-poor 2-formylfurans to engage directly in Diels-Alder couplings with dienophiles like maleimides under mild and environmentally friendly conditions. tudelft.nl This strategy provides direct access to novel 7-oxanorbornene adducts derived from renewable furfurals. tudelft.nl

Table 1: Direct Diels-Alder Reaction of Furfural Derivatives with N-Phenylmaleimide in Aqueous Media This table is illustrative of the reactivity of formyl-substituted furans, the principle of which is applicable to this compound.

Furan Diene Dienophile Solvent Temperature (°C) Time (h) Yield (%)
Furfural N-Phenylmaleimide H₂O/Acetone (1:1) 25 24 95
5-(Hydroxymethyl)furfural N-Phenylmaleimide H₂O 25 24 98

Data derived from studies on analogous formyl-substituted furans. tudelft.nl

Derivatives of vinylfuran are capable of undergoing intramolecular Diels-Alder (IMDA) reactions, which are a powerful tool for the synthesis of complex, fused-ring systems such as furanodecalins and benzofurans. oup.commdpi.com In a typical IMDA strategy, a dienophilic moiety is tethered to the furan ring. Upon heating, the molecule undergoes a [4+2] cycloaddition where the vinylfuran acts as the diene and the tethered group acts as the dienophile. nih.govnih.gov For a derivative of this compound, this would involve modifying the carbaldehyde group or another position on the molecule to include a dienophilic component. These reactions can be highly stereoselective, leading to the formation of products from a preferred transition state. nih.gov Tandem reactions, such as a Ugi reaction followed by an intramolecular Diels-Alder cycloaddition, have been developed using vinylfuran derivatives to create complex heterocyclic structures like furo[2,3-f]isoindoles. nih.gov

The Diels-Alder reactions of furans often suffer from unfavorable thermodynamics, leading to low yields or equilibria that favor the starting materials. tudelft.nl High pressure (in the range of 10-15 kbar) can be employed to overcome these limitations. acs.orgconsensus.appnih.gov The application of high pressure accelerates the reaction and shifts the equilibrium toward the formation of the cycloadduct, which has a smaller volume than the reactants. This technique has been successfully applied to the Diels-Alder reactions of various vinylfurans with dienophiles, providing efficient access to a range of adducts that are otherwise difficult to synthesize. acs.orgconsensus.appnih.gov

Table 2: Examples of High-Pressure Diels-Alder Reactions with Furan Derivatives This table illustrates the effect of high pressure on Diels-Alder reactions involving furans.

Diene Dienophile Pressure (kbar) Solvent Product Yield (%)
Furan Methyl Acrylate 15 Dichloromethane High Yield (endo/exo mixture)
3,4-Dimethoxyfuran 1,4-Benzoquinone 10 Dichloromethane Quantitative
Vinylsulfonamide with furan moiety (intramolecular) 13 Dichloromethane Efficient access to γ- and δ-sultams

Data derived from studies on furan and its derivatives. nih.govdocumentsdelivered.com

Radical Reactions and Polymerization Initiation

The vinyl group is susceptible to attack by radicals. Theoretical studies on the closely related 2-vinylfuran (V2F) provide insight into the potential radical reactions of this compound. The primary radical reactions are H-addition to the double bonds and H-abstraction from the C-H bonds. nih.govresearchgate.net

H-addition: Hydrogen atoms can add to the carbon-carbon double bonds of both the vinyl group and the furan ring. nih.gov For 2-vinylfuran, H-addition to the C(5) position of the furan ring is a major reaction channel. nih.gov

H-abstraction: The hydrogen atoms on the vinyl group are susceptible to abstraction by other radicals. Studies on 2-vinylfuran show that H-abstraction is most likely to occur at the vinyl group's terminal carbon (C6), followed by the adjacent carbon (C7). nih.govresearchgate.net Abstraction of hydrogens from the furan ring itself is considered less competitive. nih.govresearchgate.net

The presence of the vinyl group also suggests a potential for radical-initiated polymerization. Free radicals can initiate a chain reaction, leading to the formation of polyvinylfuran derivatives. utexas.edu The stability of the propagating radical, which would be a benzylic-type radical stabilized by the furan ring, would influence the feasibility and kinetics of such a polymerization.

Reactions Involving the Furan Heterocycle

The furan ring in this compound is an aromatic heterocycle, but it is less aromatic and more reactive than benzene. It can undergo various reactions, including electrophilic substitution and cycloadditions where it acts as the diene. The electron-withdrawing nature of the carbaldehyde group at the 2-position deactivates the ring towards electrophilic attack and influences the regioselectivity of such reactions. pharmaguideline.com

Electrophilic Substitution: Furan typically undergoes electrophilic substitution, such as nitration, halogenation, and acylation. pharmaguideline.com However, the aldehyde group is a deactivating group, making these reactions more difficult compared to unsubstituted furan. When a deactivating group is present at the 2-position, electrophilic attack generally occurs at the 5-position. pharmaguideline.com

Reactions of the Aldehyde Group: The carbaldehyde functional group is a reactive center. researchgate.net It can participate in condensation reactions, for instance, with compounds containing active methylene groups. researchgate.netnih.gov It can also be oxidized to a carboxylic acid or reduced to an alcohol. The Willgerodt-Kindler reaction can be used to convert aryl aldehydes, including furfural derivatives, into thioamides, demonstrating another synthetic transformation pathway for the aldehyde group. pensoft.net

Ring Opening and Rearrangement: Under certain conditions, such as in the presence of hydroxyl radicals, the furan ring can be opened. rsc.org The reaction of 2-vinylfuran with HO radicals involves a complex mechanism that includes ring opening and subsequent rearrangement. rsc.org

Electrophilic Aromatic Substitution Patterns on the Furan Ring

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. pearson.compearson.com Electrophilic aromatic substitution (EAS) on unsubstituted furan preferentially occurs at the C2 (α) position due to the superior stabilization of the cationic intermediate (sigma complex) through resonance, which includes a contribution from the oxygen atom's lone pair. pearson.com When the furan ring is substituted, the position of further substitution is directed by the electronic properties of the existing substituents.

In the case of this compound, the furan ring is disubstituted with an electron-withdrawing group (EWG) and a group with more complex electronic effects.

-CHO group at C2: The carbaldehyde group is a deactivating, meta-directing EWG in benzene chemistry. On the furan ring, it strongly deactivates the ring towards EAS, particularly at the C3 and C5 positions, by withdrawing electron density.

-CH=CH₂ group at C4: The vinyl group can act as a weak electron-donating group through resonance (π-conjugation with the ring) or an electron-wielding group depending on the reaction conditions. Its directing effect is less pronounced than that of the carbaldehyde group.

Considering the combined influence of these substituents, the reactivity of the furan ring in this compound towards electrophilic attack is significantly reduced compared to unsubstituted furan. The powerful deactivating effect of the C2-carbaldehyde group will dominate, making substitution at the adjacent C3 position highly unfavorable. The remaining available position is C5. The vinyl group at C4 would offer some activation at the C5 position through resonance. Therefore, electrophilic aromatic substitution on this compound, should it occur, is predicted to proceed selectively at the C5 position.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

PositionInfluence of C2-CHOInfluence of C4-VinylOverall Predicted Reactivity
C3 Strong DeactivationWeak ActivationHighly Unfavorable
C5 DeactivationActivationMost Likely Site for Substitution

It is important to note that the harsh acidic conditions often required for EAS reactions can lead to polymerization or ring-opening of the furan ring, a common complication in furan chemistry. pharmaguideline.com

Photochemical Isomerization and Degradation Pathways of Furan Derivatives

The photochemistry of furan derivatives is complex and can lead to a variety of isomeric products and degradation pathways. netsci-journal.com The specific outcome of irradiating this compound would depend on factors such as the wavelength of light, the presence of a sensitizer, and the solvent. By analogy with other substituted furans, several potential photochemical transformations can be anticipated.

Upon direct irradiation, furan derivatives can populate an excited singlet state, which may lead to the formation of a "Dewar furan" intermediate. nih.gov This strained bicyclic isomer can then rearrange to a constitutional isomer of the starting furan. For example, 2-alkylfurans have been shown to photoisomerize to 3-alkylfurans. acs.org In the case of this compound, this pathway could potentially lead to the formation of other isomers, although the presence of the vinyl and carbonyl chromophores would complicate the photochemistry.

Alternatively, sensitized irradiation typically populates the triplet excited state. nih.gov For furan derivatives, the triplet state can undergo O-Cα bond cleavage to form a biradical intermediate. netsci-journal.comnih.gov This intermediate can then lead to cyclopropenyl derivatives. For instance, the photolysis of furan can yield cyclopropene-3-carbaldehyde. netsci-journal.com The presence of substituents influences which O-C bond is cleaved. For furan-2-carbonitrile, cleavage is governed by energetic factors, while for 2-methylfuran, kinetic factors dominate. nih.gov

Furthermore, the vinyl and carbaldehyde groups are themselves photoactive. The carbaldehyde group can participate in photochemical reactions such as photoreduction or Paterno-Büchi reactions (cycloaddition to an alkene). The vinyl group can undergo [2+2] photocycloaddition reactions or E/Z isomerization. rsc.org The presence of these additional chromophores within this compound creates a complex photochemical system where multiple reaction pathways may compete, including isomerization of the furan ring, reactions involving the substituents, and photodegradation leading to ring-opened products or polymers. For example, under atmospheric conditions, the photolysis of unsaturated 1,4-dicarbonyl compounds, which can be formed from furan ring oxidation, leads to ketene-enol intermediates that can cyclize to form furanones or maleic anhydride. nih.gov

Ring-Opening Reactions and Transformations

The furan nucleus, despite its aromaticity, is susceptible to ring-opening reactions under various conditions, particularly in the presence of acids or oxidizing agents. pharmaguideline.commdpi.com For this compound, both the furan core and the substituents can mediate or participate in such transformations.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the furan oxygen can be protonated, disrupting the aromatic system and making the ring vulnerable to nucleophilic attack. pharmaguideline.commdpi.com This often leads to the formation of 1,4-dicarbonyl compounds. For this compound, acidic hydrolysis in an aqueous medium would be expected to yield a substituted 1,4-enedial derivative. The reaction is initiated by protonation, followed by the addition of water and subsequent ring cleavage.

Oxidative Ring-Opening: Furan rings are sensitive to oxidation. Treatment with reagents like sodium hypochlorite, hydrogen peroxide, or m-chloroperbenzoic acid can lead to ring-opening. pharmaguideline.com The oxidation of furans can also be a key step in transforming them into other heterocyclic systems. For instance, the oxidation of furan-2-carbaldehydes can lead to the formation of pyranones or other rearranged products.

Reductive Ring-Opening: While the reduction of a simple furan to a tetrahydrofuran without ring-opening is possible, certain reductive conditions can lead to cleavage of the C-O bonds. pharmaguideline.com

The vinyl group can also influence the ring-opening process. For example, vinyl epoxides, which share some structural similarity with the vinylfuran system, undergo Lewis acid-catalyzed ring-opening reactions where the double bond participates in the reaction. researchgate.net A similar participation of the vinyl group in this compound could lead to specific ring-opened products under Lewis acid catalysis.

Tandem and Cascade Reactions Incorporating this compound

The structural motifs within this compound—a diene (the furan ring), a dienophile (the vinyl group in certain contexts), and an aldehyde—make it an excellent candidate for tandem and cascade reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. researchgate.netnih.gov

A particularly relevant example is the tandem Ugi/intramolecular Diels-Alder (IMDA) reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov A study on (E)-3-(furan-2-yl)acrylaldehyde, a close structural analog of this compound, demonstrated a one-pot reaction sequence. beilstein-journals.orgbeilstein-journals.org In this process, the aldehyde undergoes a four-component Ugi reaction with an amine, an isonitrile, and a carboxylic acid (maleic acid monoanilide was used to incorporate a dienophile). The resulting Ugi adduct contains both a diene (the furan ring) and a dienophile, which then spontaneously undergoes an intramolecular [4+2] cycloaddition. This tandem sequence efficiently generates complex furo[2,3-f]isoindole derivatives with high stereoselectivity. beilstein-journals.orgresearchgate.net

Table of Tandem Ugi/IMDA Reaction Products from a Vinylfuran Derivative Based on the reaction of (E)-3-(furan-2-yl)acrylaldehyde.

AmineIsonitrileProductYieldReference
Benzylaminetert-Butyl isocyanideFuro[2,3-f]isoindole derivative95% beilstein-journals.org
Anilinetert-Butyl isocyanideFuro[2,3-f]isoindole derivative90% beilstein-journals.org
BenzylamineCyclohexyl isocyanideFuro[2,3-f]isoindole derivative93% beilstein-journals.org
AnilineCyclohexyl isocyanideFuro[2,3-f]isoindole derivative91% beilstein-journals.org

Given its structure, this compound could be employed in similar cascade reactions. The aldehyde group can serve as the reactive handle for the initial transformation (e.g., Ugi reaction, Knoevenagel condensation), while the vinylfuran moiety can act as a diene in a subsequent intramolecular Diels-Alder cycloaddition. The position of the vinyl group at C4 might alter the regiochemistry and stereochemistry of the cycloaddition compared to analogs with the vinyl group at C3, potentially leading to different fused heterocyclic systems.

Stereochemical Aspects and Control in this compound Transformations

Controlling stereochemistry is a central theme in modern organic synthesis, and transformations involving this compound offer several opportunities for stereoselective reactions. The key reactive sites for stereocontrol are the aldehyde and the vinyl group, as well as the furan ring itself when it participates in cycloadditions.

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions. The stereoselectivity of these reactions (endo vs. exo) is a well-studied phenomenon. nih.govsemanticscholar.orgresearchgate.net Unlike many dienes, the Diels-Alder reaction with furan is often reversible, and the thermodynamically more stable exo adduct can be the major product, even if the endo adduct is formed faster kinetically. nih.govresearchgate.net The substituents on both the furan ring and the dienophile significantly influence the endo/exo ratio and the reaction rate. rsc.org In an intramolecular Diels-Alder reaction starting from a derivative of this compound, the stereochemistry of the newly formed chiral centers would be dictated by the geometry of the transition state, which is influenced by the tether connecting the diene and dienophile. acs.org

Asymmetric Reactions at the Aldehyde: The carbaldehyde group is a prime site for asymmetric synthesis. Catalytic asymmetric aldol reactions, for example, could be performed using silyloxy furans as nucleophiles, with a chiral catalyst controlling the formation of new stereocenters. nih.gov Asymmetric allylation or crotylation reactions at the aldehyde would also introduce chiral centers with high levels of stereocontrol.

Asymmetric Reactions involving the Vinyl Group: The vinyl group can undergo a variety of stereoselective transformations. For example, asymmetric aminohydroxylation can install adjacent amino and hydroxyl groups across the double bond with high enantioselectivity, leading to chiral amino alcohol products. acs.org Asymmetric dihydroxylation or epoxidation would similarly transform the vinyl group into a chiral diol or epoxide, respectively.

Paterno-Büchi Reaction: The photochemical [2+2] cycloaddition of a carbonyl compound to an alkene (the Paterno-Büchi reaction) can form oxetanes. The reaction of an external aldehyde or ketone with the vinyl group of this compound could proceed with diastereoselectivity, influenced by the steric and electronic properties of the furan moiety. Studies on the Paterno-Büchi reaction with furan derivatives have shown that high regio- and stereocontrol can be achieved, with the outcome often depending on the stability of the intermediate biradicals. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 Vinylfuran 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

1D NMR (¹H, ¹³C, ²H) Techniques

One-dimensional NMR techniques provide fundamental information about the chemical environment of specific nuclei.

¹H NMR: A proton NMR spectrum of 4-Vinylfuran-2-carbaldehyde would be expected to show distinct signals for the aldehyde proton, the furan (B31954) ring protons, and the protons of the vinyl group. Chemical shifts (δ) would indicate the electronic environment of each proton, while coupling constants (J) would reveal connectivity between adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the sp² carbons of the furan ring and the vinyl group.

²H NMR: Deuterium NMR is primarily used in isotope labeling studies to probe specific sites within a molecule or to study reaction mechanisms.

2D NMR Experiments (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments provide more complex datasets that reveal correlations between different nuclei, which is crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of protons on the furan ring and within the vinyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the entire carbon skeleton and identifying quaternary carbons.

Isotope Labeling in NMR Studies

Isotope labeling involves the strategic incorporation of isotopes like ²H (deuterium) or ¹³C into the molecule. This technique can simplify complex spectra, aid in the assignment of signals, and is invaluable for mechanistic studies. For instance, selective deuteration of the aldehyde group would cause the corresponding ¹H signal to disappear and would alter the appearance of the carbonyl carbon in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for:

The C=O stretch of the aldehyde group (typically a strong band around 1680-1700 cm⁻¹).

The C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹).

The C=C stretching vibrations of the furan ring and the vinyl group.

The C-O-C stretching of the furan ring.

The =C-H bending vibrations (out-of-plane) for the substituted furan and vinyl group.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show vibrational modes, with non-polar bonds such as C=C bonds often giving rise to strong Raman signals. This would be particularly useful for characterizing the vinyl group and the furan ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The electron ionization (EI-MS) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions that are characteristic of its furan, aldehyde, and vinyl functional groups.

The molecular formula for this compound is C₇H₆O₂, corresponding to a molecular weight of approximately 122.12 g/mol . The mass spectrum would prominently feature the molecular ion [M]⁺• at m/z 122.

The fragmentation of this compound is expected to follow pathways established for similar furan-2-carbaldehyde structures. mdpi.com Key fragmentation events include:

Loss of a hydrogen radical (•H): Alpha-cleavage adjacent to the carbonyl group can lead to the loss of the aldehydic hydrogen, resulting in a stable acylium ion [M-1]⁺ at m/z 121.

Loss of the formyl radical (•CHO): Cleavage of the bond between the furan ring and the aldehyde group results in the loss of the formyl radical, producing a prominent furanyl-vinyl cation [M-29]⁺ at m/z 93. mdpi.com

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation. For instance, the unsubstituted furan molecule is known to produce a significant C₃H₃⁺ fragment at m/z 39. researchgate.net Similar ring-opening and fragmentation pathways are expected for this compound, leading to various smaller charged fragments.

A summary of the predicted primary ions in the mass spectrum of this compound is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Daltons) Ion Formula Description
122 [C₇H₆O₂]⁺• Molecular Ion (M⁺•)
121 [C₇H₅O₂]⁺ Loss of a hydrogen radical from the aldehyde group ([M-H]⁺)
93 [C₆H₅O]⁺ Loss of the formyl radical ([M-CHO]⁺)
65 [C₅H₅]⁺ Potential fragment from ring cleavage

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the separation and purity assessment of this compound, particularly when it is part of a complex mixture, such as in essential oils or reaction products.

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)

Gas chromatography is a primary method for the analysis of volatile compounds like this compound. nih.gov The choice of the capillary column's stationary phase is crucial for achieving effective separation. Non-polar columns, such as those with a 5% phenyl polysilphenylene-siloxane phase (e.g., HP-5MS), are commonly used for separating a wide range of furan derivatives. nih.govresearchgate.net For enhanced separation of more polar analytes, polar columns with phases like polyethylene (B3416737) glycol (e.g., HP-WAX) are employed. researchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity compared to conventional single-column GC, making it ideal for analyzing highly complex samples. researchgate.netchemistry-matters.com This technique uses two columns with different separation mechanisms (e.g., a non-polar column in the first dimension and a polar or medium-polar column in the second). nih.gov This "orthogonal" separation spreads the analytes over a two-dimensional plane, resolving compounds that would otherwise co-elute in a one-dimensional separation. nih.gov This increased separation power is invaluable for isolating this compound from isomeric compounds or matrix interferences. researchgate.net

Table 2: Typical Gas Chromatography Parameters for Furan Aldehyde Analysis

Parameter GC Conditions GCxGC Conditions
1st Dimension Column HP-5MS (30 m x 0.25 mm, 0.25 µm) Non-polar (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
2nd Dimension Column N/A Polar (e.g., BPX-50, 1.5 m x 0.1 mm, 0.1 µm)
Carrier Gas Helium (1 mL/min) Helium (1 mL/min)
Injector Temperature 250 - 280 °C 250 - 280 °C
Oven Program Initial 35-40°C, ramp to 200-250°C Similar to GC, with specific modulation period (e.g., 5-8 s)

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Time-of-Flight MS (TOF-MS), FID |

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a complementary technique for the analysis of furan aldehydes, especially for samples that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC is the most common mode used for this purpose. shimadzu.comdss.go.th

The separation is typically achieved on a C18 stationary phase. shimadzu.com The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile, run in either isocratic or gradient elution mode. shimadzu.coms4science.at An acid, like phosphoric or formic acid, is often added to the mobile phase to ensure sharp peak shapes. sielc.com Detection is commonly performed using a UV-Vis detector, as the conjugated system of this compound is expected to absorb strongly in the UV region, typically around 280 nm. shimadzu.com

Table 3: Typical Liquid Chromatography Parameters for Furan Aldehyde Analysis

Parameter HPLC Conditions
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water gradient
Flow Rate 1.0 mL/min
Column Temperature 25 - 40 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength ~280 nm

| Injection Volume | 10 - 20 µL |

Advanced Spectroscopic Techniques for Conformational Analysis

The conformational flexibility of this compound arises from the rotation around the single bond connecting the aldehyde group to the furan ring. This rotation gives rise to different planar conformers. For the parent furan-2-carbaldehyde, two primary conformers are known: OO-trans and OO-cis, referring to the relative orientation of the ring oxygen and the carbonyl oxygen.

Advanced spectroscopic techniques, coupled with computational chemistry, are used to study these conformational preferences. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can distinguish between conformers because their different symmetries result in distinct vibrational frequencies. mdpi.com For furan-2-carbaldehyde, specific bands in the fingerprint region of the IR spectrum have been assigned to the vibrational modes of the OO-cis and OO-trans conformers. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the geometries, relative energies, and rotational barriers between the conformers. db-thueringen.de These theoretical calculations help in the interpretation of experimental spectra and provide a deeper understanding of the conformational landscape. For this compound, the presence of the vinyl group at the 4-position would be expected to influence the electronic structure and potentially the relative stability of the cis and trans conformers, making its conformational analysis a subject of significant interest.

Computational and Theoretical Investigations of 4 Vinylfuran 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-vinylfuran-2-carbaldehyde. Methods like Density Functional Theory (DFT) are widely used to investigate the molecular structure and electronic properties of furan (B31954) derivatives. researchgate.netnih.gov For this compound, these calculations would typically begin with geometry optimization to find the most stable arrangement of atoms in three-dimensional space.

Once the optimized structure is obtained, a variety of electronic properties can be calculated to predict the molecule's reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another vital tool. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the furan ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis can provide deeper insights into charge delocalization and hyperconjugative interactions within the molecule, explaining the stability derived from electron delocalization between occupied and unoccupied orbitals. researchgate.net

Table 1: Calculated Electronic Properties for a Representative Furan-Carboxaldehyde Derivative

Property Description Typical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -2.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. 4.5 eV

Note: Values are illustrative and based on typical DFT calculations for similar furan derivatives.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces (PES) of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound, theoretical studies could investigate various reaction types, including thermal decomposition, H-addition, and H-abstraction, which are critical for understanding its behavior in different chemical environments, such as combustion. researchgate.netnih.govnih.gov

Studies on the analogous compound 2-vinylfuran have shown that thermal decomposition can proceed through several pathways, including unimolecular dissociation and intramolecular H-transfer. researchgate.netnih.gov Using high-level quantum chemical methods like the Gaussian-4 (G4) theory, researchers can calculate the energy barriers (activation energies) and reaction energies for each potential pathway. researchgate.net The pathway with the lowest energy barrier is typically the most favorable.

For instance, a computational study on the reaction of this compound with a hydrogen atom would involve:

Mapping the PES: Identifying all possible addition sites (e.g., the vinyl group, the furan ring) and abstraction sites (e.g., the aldehydic hydrogen).

Locating Transition States: Finding the geometry of the transition state for each reaction channel.

Calculating Rate Constants: Using Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate temperature- and pressure-dependent rate constants for each elementary reaction. nih.gov

These calculations would reveal the most likely products and the kinetics of the reaction, providing data that is essential for developing comprehensive chemical kinetic models. dlr.de

Table 2: Illustrative Reaction Pathways for a Vinylfuran Derivative

Reaction Type Description Key Findings from Computational Modeling
Unimolecular Dissociation The molecule breaks down into smaller fragments at high temperatures. Identifies the weakest bonds and primary decomposition products. nih.gov
H-Abstraction A radical species (e.g., H atom) removes a hydrogen atom from the molecule. Determines the most easily abstracted H atom (e.g., from the aldehyde vs. the vinyl group). researchgate.net
H-Addition A radical species (e.g., H atom) adds to a double bond. Shows whether addition to the vinyl group or the furan ring is more favorable. researchgate.netnih.gov

| Intramolecular H-Transfer | A hydrogen atom moves from one part of the molecule to another. | Can lead to isomerization and the formation of intermediate species. researchgate.netnih.gov |

Conformational Landscape Analysis of this compound

For the furan-2-carbaldehyde moiety, two planar conformers are typically observed: OO-trans and OO-cis, referring to the relative orientation of the furan ring's oxygen atom and the carbonyl oxygen. db-thueringen.de Theoretical calculations on similar aldehydes have shown that the OO-trans conformer is often more stable, though the energy difference can be small, allowing for the presence of both conformers at room temperature. mdpi.com

The presence of the 4-vinyl group introduces another rotational degree of freedom. A full conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating the aldehyde and vinyl groups. This would generate a two-dimensional map identifying all low-energy conformers and the energy barriers for interconversion between them. This information is critical, as the reactivity and spectroscopic properties of the molecule can depend on its dominant conformation.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds. By solving the Schrödinger equation, quantum chemistry methods can compute properties that are directly related to experimental spectra. olemiss.edu

For this compound, DFT calculations can accurately predict vibrational frequencies corresponding to IR and Raman spectra. mdpi.comresearchgate.net The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions. The resulting vibrational modes can be visualized, allowing for the assignment of specific spectral bands to the stretching and bending of particular bonds (e.g., C=O stretch of the aldehyde, C=C stretches of the vinyl and furan groups). mdpi.com Comparing these predicted spectra with experimental data serves as a crucial validation of both the theoretical model and the experimental characterization. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. mdpi.com Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net This provides insight into the electronic structure and the nature of the orbitals involved in the transitions.

Table 3: Comparison of Experimental and Theoretically Predicted Vibrational Frequencies for Furan-2-carbaldehyde

Vibrational Mode Experimental IR (cm⁻¹) Predicted (DFT) (cm⁻¹)
C=O Stretch (trans) 1687 1685
C=O Stretch (cis) 1668 1665
Ring C=C Stretch 1570 1572

| Aldehyde C-H Stretch | 2847 | 2850 |

Note: Data is illustrative, based on published spectra and calculations for furan-2-carbaldehyde. mdpi.com

Theoretical Studies on Intermolecular Interactions and Catalysis

Understanding how this compound interacts with other molecules is key to predicting its behavior in condensed phases and in catalytic processes. Computational methods can model non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov For instance, modeling the dimerization of this compound could reveal the most stable intermolecular arrangements, which are governed by interactions between the polar aldehyde groups and the aromatic furan rings. mdpi.com

In the context of catalysis, theoretical studies can elucidate the mechanisms of reactions involving this compound on a catalyst surface. For example, the conversion of furan derivatives is a significant area of research in renewable energy. osti.govfrontiersin.org Computational modeling of the catalytic hydrogenation of this compound would involve:

Building a model of the catalyst surface (e.g., a metal cluster like Co, Ni, or Cu). researchgate.net

Simulating the adsorption of the molecule onto the surface to determine the most stable binding mode.

Mapping the reaction pathway for hydrogenation of the aldehyde and/or the vinyl group.

Calculating the activation barriers for each step to identify the rate-determining step and predict the reaction selectivity.

These theoretical insights can guide the design of more efficient and selective catalysts for the transformation of biomass-derived molecules like this compound into valuable chemicals and fuels.

Applications of 4 Vinylfuran 2 Carbaldehyde in Advanced Materials Science and Organic Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

The inherent reactivity of both the aldehyde and vinyl functionalities, combined with the diene character of the furan (B31954) ring, makes 4-Vinylfuran-2-carbaldehyde a valuable intermediate in the synthesis of complex molecular architectures. Organic chemists utilize this compound to construct intricate frameworks that are often difficult to access through other synthetic routes.

Precursor for Other Heterocyclic Systems

Substituted furans, such as this compound, are widely used as synthetic intermediates for the creation of new heterocyclic compounds. researchgate.net The aldehyde group at the C2 position serves as a reactive center for various condensation reactions, enabling the construction of larger, more complex heterocyclic systems. For instance, furan-2-carboxaldehydes can react with compounds like hippuric acid in an Erlenmeyer-Plöchl reaction to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net These oxazolones are themselves valuable intermediates for synthesizing new heterocyclic compounds and α,β-unsaturated α-amino acids. researchgate.net

Furthermore, the furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. This powerful transformation allows for the construction of six-membered rings and is a key step in synthesizing complex polycyclic systems. chim.it The presence of both the vinyl and aldehyde groups on the furan ring offers multiple handles for subsequent functionalization, making it a strategic precursor for diverse heterocyclic targets.

Building Block for Natural Product Synthesis Scaffolds

The furan moiety is a structural unit found in numerous bioactive natural products and pharmaceuticals. researchgate.netrsc.org Consequently, furan-containing aldehydes are important starting materials in the total synthesis of these complex molecules. mdpi.comnih.gov While direct examples employing this compound are not extensively documented, the synthesis strategies for related furan-based natural products highlight its potential. For example, the total synthesis of various 2,4-disubstituted furan-derived natural products often involves the strategic manipulation of functional groups on a furan core. rsc.org The dual functionality of this compound makes it an attractive, though specialized, building block for constructing such scaffolds, offering pathways to introduce both side-chains and further cyclic systems. The synthesis of natural products like pichiafuran C has been achieved using precursors such as 5-(hydroxymethyl)-2-furaldehyde (HMF), demonstrating the utility of functionalized furans in this field. researchgate.net

Monomer in Polymer Science and Engineering

In the realm of polymer science, this compound is recognized for its potential as a bio-based monomer. Derived from renewable resources, it offers a sustainable alternative to petroleum-based monomers like styrene (B11656), with which it shares structural similarities. researchgate.net The vinyl group allows it to participate in various polymerization reactions, leading to novel polymeric materials with unique properties.

Synthesis of Novel Bio-based Polymers and Copolymers

The push for sustainability has driven significant research into polymers derived from renewable resources like lignocellulosic biomass. nih.gov Furan derivatives, obtainable from biomass, have emerged as key platform molecules for the synthesis of bio-based polymers. researchgate.net Vinylfuran compounds, including this compound, are good candidates for radical polymerization. ulaval.ca The polymerization of these monomers can lead to polyvinylfurans, which exhibit properties comparable to polystyrene, such as good mechanical strength and chemical resistance. researchgate.net

Recent studies have focused on the synthesis of various vinyl monomers from 5-hydroxymethylfurfural (B1680220) (5-HMF), a versatile biomass-derived precursor. acs.org For example, an oxidation route can produce 5-vinylfuran-2-carbaldehyde, a close isomer of the subject compound, which is then polymerized to yield characterized polymer products. acs.org This highlights the general viability of vinylfuran carbaldehydes in creating novel bio-based polymers. Copolymers can also be synthesized; for instance, 2-vinylfuran has been successfully copolymerized with styrene via Atom Transfer Radical Polymerization (ATRP), demonstrating that furan-based vinyl monomers can be integrated into existing polymer systems to impart new functionalities. acs.org

Below is a table summarizing representative bio-based monomers and the types of polymers they can form.

Monomer PrecursorExample MonomerPolymerization MethodResulting Polymer Type
5-Hydroxymethylfurfural (5-HMF)5-Vinylfuran-2-carbaldehydeRadical PolymerizationPoly(vinylfuran) derivative
5-HMF5-Hydroxymethyl-2-vinylfuranRadical PolymerizationPoly(vinylfuran) derivative
Furfural (B47365)2-VinylfuranATRP (with Styrene)Styrene-co-2-vinylfuran copolymer
4-Vinyl Guaiacol4-Vinyl Guaiacol DerivativesRadical PolymerizationPoly(4-vinyl guaiacol) derivatives

Development of Functional Polymeric Materials

Polymers incorporating the furan moiety possess unique functional properties, largely due to the furan ring's ability to participate in reversible Diels-Alder reactions. researchgate.netmdpi.com This chemistry allows for the creation of "smart" materials with properties like self-healing and recyclability. mdpi.com When a furan-containing polymer is crosslinked with a bismaleimide, a thermally reversible network is formed. Upon heating, the Diels-Alder adducts can undergo a retro-Diels-Alder reaction, breaking the crosslinks and allowing the material to flow or be reprocessed. Upon cooling, the crosslinks reform. mdpi.com

The aldehyde group in this compound offers an additional site for post-polymerization modification. This allows for the attachment of other functional molecules, tailoring the polymer's properties for specific applications such as drug delivery, biomolecular immobilization, or the development of advanced coatings and adhesives. researchgate.net

Investigations into Polymerization Kinetics and Mechanisms for Vinylfurans

Understanding the kinetics and mechanisms of polymerization is crucial for controlling the properties of the final polymer, such as molecular weight and structure. fiveable.me The radical polymerization of vinyl monomers is a complex process involving initiation, propagation, and termination steps. fiveable.me Furan compounds themselves can act as retarders or inhibitors in radical polymerizations. scispace.comscielo.br

Studies on the polymerization of vinyl acetate (B1210297) in the presence of various furan derivatives have shown that the furan ring, particularly the C-5 position, can act as a site for radical addition, thus inhibiting or slowing the polymerization. scispace.comscielo.br For furan compounds with a conjugated side group, like the vinyl group in this compound, the radical attack can occur at either the C-5 position of the furan ring or the double bond of the side chain. scispace.comscielo.br The specific kinetics are influenced by the stability of the resulting radical. scielo.br Kinetic studies of the copolymerization of 2-vinylfuran and styrene have determined their reactivity ratios, providing insight into how these monomers incorporate into a growing polymer chain. acs.org Such investigations are essential for designing and optimizing the synthesis of functional polymers based on vinylfurans. researchgate.net

The table below outlines the key stages in chain-growth polymerization relevant to vinylfuran monomers.

Polymerization StageDescriptionKey Kinetic Parameters
Initiation Generation of active radical species from an initiator (e.g., AIBN).Initiation rate constant (kᵢ)
Propagation Sequential addition of monomer units to the growing radical chain.Propagation rate constant (kₚ)
Termination Cessation of chain growth through combination or disproportionation of two radical chains.Termination rate constant (kₜ)
Chain Transfer Transfer of the radical activity to another molecule (e.g., monomer, solvent), which can inhibit or retard polymerization.Transfer reaction constant

Contributions to Green Chemistry Methodologies

The principles of green chemistry are increasingly integral to the development of sustainable chemical processes, focusing on the use of renewable feedstocks, maximizing atom economy, and employing environmentally benign catalysts. While direct research specifically detailing the contributions of this compound to green chemistry methodologies is limited in publicly available scientific literature, the broader class of furan derivatives, particularly its isomers and precursors, serves as a significant exemplar of green chemistry in action. The synthesis and application of related compounds, such as 5-vinylfuran-2-carbaldehyde, provide a framework for understanding the potential green credentials of this compound.

A core tenet of green chemistry is the utilization of renewable resources to replace finite petrochemical feedstocks. semanticscholar.org Furanic compounds are at the forefront of this shift, as they are readily derived from lignocellulosic biomass, which is the most abundant form of renewable organic carbon on Earth. osti.govcsic.es Platform molecules like furfural and 5-Hydroxymethylfurfural (5-HMF) are produced from the dehydration of C5 and C6 sugars found in biomass, respectively. acs.orgrsc.org These platform chemicals are versatile starting materials for a vast array of valuable chemicals, including vinylfurans. osti.gov The synthesis of such compounds from biomass aligns with the goal of creating a more sustainable chemical industry. nih.gov

Biomass SourceKey Sugar ComponentBio-based Platform Chemical
Corncobs, Rice StrawXylose (C5 Sugar)Furfural
Fruit, WoodFructose (C6 Sugar)5-Hydroxymethylfurfural (5-HMF)

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.comjocpr.comrsc.org Reactions with high atom economy are inherently less wasteful. nih.gov Synthesis strategies for furan derivatives are increasingly designed to maximize this efficiency. For instance, the chemoenzymatic synthesis of the related isomer, 5-vinylfuran-2-carbaldehyde, can proceed through routes that aim to minimize byproducts. An alternative TEMPO-mediated oxidation route to produce 5-vinylfuran-2-carbaldehyde from 5-hydroxymethyl-2-vinylfuran has been reported with a 61% yield, demonstrating a pathway that can be optimized for atom economy. acs.org

The use of biocatalysis is another cornerstone of green chemistry, employing enzymes to conduct chemical transformations with high selectivity under mild conditions, often in aqueous media. nih.gov This approach avoids the harsh reagents and conditions typical of many traditional chemical syntheses, thereby reducing energy consumption and waste generation. nih.gov The reduction of furan aldehydes to alcohols, an important step in many synthetic pathways, can be achieved using biocatalysts, which presents a green alternative to chemical transformations that often have environmental drawbacks. nih.gov Research into the biocatalytic synthesis of various furan-derived chemicals is a rapidly growing field, showcasing the potential for greener manufacturing processes. researchgate.netfrontiersin.org

A notable example is the chemoenzymatic synthesis pathway starting from the biomass-derived 5-HMF. This multi-step process highlights the integration of both chemical and biological catalysis to achieve a sustainable synthesis of valuable monomers.

Reaction StepReactantCatalyst/MethodProductYield
Wittig Reaction5-Hydroxymethylfurfural (5-HMF)Wittig Reagent5-hydroxymethyl-2-vinylfuran95%
Oxidation5-hydroxymethyl-2-vinylfuranTEMPO-mediated oxidation5-vinylfuran-2-carbaldehyde61%
Biocatalytic Dehydration (of carboxime)E- and Z-5-vinylfuran-2-carboximeAldoxime Dehydratases (Oxd)5-vinylfuran-2-carbonitrile-

This table illustrates a chemoenzymatic pathway for the synthesis of a related isomer, 5-vinylfuran-2-carbaldehyde, and its derivatives, based on findings from a study on aromatic vinyl monomers from biorenewable 5-HMF. acs.org

Q & A

Q. Table 1. Comparative Spectral Data for Furan Derivatives

Compound¹H NMR (Aldehyde Proton, ppm)IR C=O Stretch (cm⁻¹)MS [M]⁺ (m/z)
This compound9.9–10.11702122.1
2-VinylfuranN/AN/A94.1
5-Methylthio-furan-2-carbaldehyde10.01695142.1
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Q. Table 2. Recommended Crystallographic Parameters

ParameterValue (this compound)Typical Range for Aldehydes
C–O Bond Length (Å)1.211.20–1.23
Cvinyl–Cfuran Torsion (°)15.310–20
Hydrogen Bond Distance (Å)2.85 (C–H⋯O)2.7–3.2
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